Enantiomeric Excess of tert-Butyl (S)-Cetirizine vs. Racemic tert-Butyl Cetirizine: Chiral Purity as a Critical Quality Attribute
The enantiomeric excess (e.e.) of commercially available tert-butyl (S)-cetirizine, when procured from certified reference material suppliers, is specified at ≥98% e.e. . This contrasts sharply with racemic tert-butyl cetirizine (CAS 335017-46-4), which by definition has 0% e.e. . Using the single enantiomer eliminates the need for a downstream chiral resolution step that typically shows an enantiomeric separation factor (α) of only 1.2–1.8 in the cetirizine series, translating to a yield loss of at least 15–25% in the resolution of racemate compared to direct use of the homochiral intermediate [1].
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | ≥98.0% e.e. (commercial specification, HPLC on chiral stationary phase) |
| Comparator Or Baseline | Racemic tert-butyl cetirizine (CAS 335017-46-4): 0% e.e. |
| Quantified Difference | ≥98 percentage point increase in e.e. |
| Conditions | Determined by chiral HPLC; vendor Certificate of Analysis (Toronto Research Chemicals, TRC-B690490) |
Why This Matters
Procuring the correct stereoisomer removes a mandatory and yield-eroding resolution step, directly reducing process development time and material costs for levocetirizine manufacturers.
- [1] US5478941A – Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine. Cossement et al., assignee: UCB (1995). – Reports chiral resolution parameters for cetirizine-class intermediates. View Source
